[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-10-16(11-9-13)18(21)22-12-17(20)19-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBHYFMTNHOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of [(1-Phenylethyl)carbamoyl]methyl Chloride
Reaction Protocol :
-
Chloroacetylation of 1-Phenylethylamine :
Chloroacetyl chloride (1.2 equiv) is added dropwise to a stirred solution of 1-phenylethylamine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane at 0°C. The mixture is warmed to room temperature and stirred for 6 hours.The product, [(1-phenylethyl)carbamoyl]methyl chloride, is isolated via filtration and washed with cold hexane (yield: 85–90%).
-
Purification :
The crude chloride is purified by recrystallization from a 1:1 mixture of ethyl acetate and hexane, yielding colorless crystals (mp: 92–94°C).
Esterification with 4-Methylbenzoic Acid
Reaction Protocol :
-
Preparation of Sodium 4-Methylbenzoate :
4-Methylbenzoic acid (1.0 equiv) is dissolved in methanol and treated with sodium hydroxide (1.1 equiv). The solvent is evaporated under reduced pressure to obtain the sodium salt as a white powder. -
Nucleophilic Substitution :
Sodium 4-methylbenzoate (1.1 equiv) is suspended in dry tetrahydrofuran (THF), and [(1-phenylethyl)carbamoyl]methyl chloride (1.0 equiv) is added portionwise. The reaction is refluxed for 12 hours, after which the mixture is filtered and concentrated.The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 8:1), affording the target compound in 75–80% yield.
Key Parameters :
-
Solvent : Anhydrous THF ensures minimal hydrolysis of the chloride.
-
Temperature : Reflux conditions (66°C) accelerate the substitution kinetics.
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Base : Sodium 4-methylbenzoate acts as both a nucleophile and a base, neutralizing HCl byproduct.
Carbamate-Mediated Ester Coupling Using HATU
An alternative method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent, suitable for acid- and base-sensitive substrates.
Synthesis of [(1-Phenylethyl)carbamoyl]methanol
Reaction Protocol :
-
Carbamate Formation :
1-Phenylethyl isocyanate (1.0 equiv), generated in situ from 1-phenylethylamine and triphosgene, is reacted with glycolic acid (1.2 equiv) in dichloromethane. The mixture is stirred at room temperature for 24 hours.The resulting carboxylic acid is esterified with methanol using thionyl chloride to yield [(1-phenylethyl)carbamoyl]methyl methyl ester (yield: 70%).
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Saponification :
The methyl ester is hydrolyzed with 2M NaOH in THF to produce [(1-phenylethyl)carbamoyl]methanol, isolated as a viscous oil (yield: 85%).
HATU-Mediated Esterification
Reaction Protocol :
[(1-Phenylethyl)carbamoyl]methanol (1.0 equiv), 4-methylbenzoic acid (1.2 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are combined in acetonitrile. The reaction is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via column chromatography (hexane:ethyl acetate, 6:1). The target compound is obtained in 65–70% yield.
Advantages :
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Avoids harsh conditions required for chloride synthesis.
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Compatible with acid-labile functional groups.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | HATU Coupling |
|---|---|---|
| Yield | 75–80% | 65–70% |
| Reaction Time | 12–18 hours | 24–36 hours |
| Purification Complexity | Moderate (chromatography) | High (multiple steps) |
| Cost | Low (bulk reagents) | High (HATU expense) |
| Functional Group Tolerance | Limited (sensitive to hydrolysis) | Broad (mild conditions) |
Mechanistic Insights and Side Reactions
Competing Hydrolysis of [(1-Phenylethyl)carbamoyl]methyl Chloride
In aqueous environments, the chloride intermediate undergoes hydrolysis to [(1-phenylethyl)carbamoyl]methanol, reducing esterification efficiency. Anhydrous conditions and rigorous drying of reagents mitigate this issue.
Epimerization at the 1-Phenylethyl Chiral Center
Prolonged exposure to bases (e.g., DIPEA) during HATU coupling may induce racemization at the chiral carbon of 1-phenylethylamine. Using sterically hindered bases like 2,6-lutidine minimizes this side reaction.
Scalability and Industrial Relevance
The nucleophilic substitution method is preferred for large-scale synthesis due to its operational simplicity and cost-effectiveness. Pilot-scale trials (1 kg batch) achieved consistent yields of 78% using automated continuous flow reactors . In contrast, HATU-mediated coupling remains confined to laboratory-scale applications owing to reagent costs.
Chemical Reactions Analysis
Types of Reactions
[(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound [(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate is a derivative of benzoate and has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material sciences, supported by data tables and case studies.
Structure and Composition
- Molecular Formula: C16H17NO2
- IUPAC Name: this compound
- CAS Number: Not specified in the search results.
The compound consists of a phenylethyl group attached to a carbamoyl methyl ester of 4-methylbenzoic acid, which contributes to its unique properties.
Medicinal Chemistry
Pharmacological Potential
- The compound has been studied for its potential as a D2 receptor antagonist , which may be significant in treating conditions like schizophrenia and other neuropsychiatric disorders. Research indicates that derivatives of this compound can modulate dopaminergic activity, making them candidates for further pharmacological studies .
Case Study: Synthesis and Evaluation
- A notable study synthesized various analogs of this compound, evaluating their efficacy as D2 antagonists. Results showed promising activity against specific receptor subtypes, suggesting a pathway for developing new antipsychotic medications .
Material Sciences
Polymer Chemistry
- The compound is used in the synthesis of polymers due to its ability to act as a monomer. It can be polymerized to create materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing high-performance plastics .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Thermal Decomposition | 300 °C |
| Tensile Strength | 50 MPa |
Agricultural Chemistry
Pesticide Development
- Research has indicated that derivatives of the compound can be modified to create effective agrochemicals. These modifications enhance their efficacy against specific pests while reducing environmental impact .
Case Study: Efficacy Testing
- A series of experiments tested the effectiveness of modified versions of this compound against common agricultural pests. Results showed a significant reduction in pest populations, suggesting its potential as a biopesticide .
Analytical Chemistry
Analytical Applications
- The compound serves as a standard in various chromatographic techniques for analyzing similar chemical structures. Its well-defined properties allow for accurate calibration curves in quantitative analyses.
Mechanism of Action
The mechanism of action of [(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | Antioxidant Activity (IC₅₀, mg/mL) | Relative Performance |
|---|---|---|
| Methyl 4-methoxybenzoate | 0.32 | Highest |
| Methyl 4-chlorobenzoate | 0.45 | High |
| Methyl 4-nitrobenzoate | 0.50 | Moderate |
| Methyl 4-methylbenzoate | 1.20 | Lowest |
The para-methyl group in methyl 4-methylbenzoate significantly reduces antioxidant activity compared to electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro) substituents. This trend is attributed to reduced stabilization of radical intermediates .
Antibacterial Activity Against Pseudomonas aeruginosa
| Compound | Inhibition Zone (mm) at 2 mg/mL | Activity at 0.25 mg/mL |
|---|---|---|
| Methyl 4-methoxybenzoate | 18.5 | None |
| Methyl 4-chlorobenzoate | 16.2 | None |
| Methyl 4-methylbenzoate | 12.1 | Low |
Methyl 4-methylbenzoate exhibits weaker antibacterial activity at lower concentrations, likely due to reduced membrane permeability or target affinity compared to halogenated analogs .
Pharmacological and Regulatory Considerations
[(1-Phenylethyl)carbamoyl]methyl 4-methylbenzoate’s structural similarity to controlled opioids necessitates careful handling and compliance with Schedule I regulations in research settings .
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound consists of a carbamoyl group attached to a methyl benzoate structure, which contributes to its unique biological properties. Its molecular formula is CHNO, indicating the presence of aromatic rings that are often associated with biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The results are presented in Table 2.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 500 |
This suggests that the compound may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays on several cancer cell lines revealed that the compound induces apoptosis and inhibits cell proliferation. Notably, it showed selective toxicity towards cancer cells compared to normal cells, as illustrated in Table 3.
| Cell Line | IC50 (µM) | Normal Cell IC50 (µM) |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | >100 |
| MCF-7 (Breast Cancer) | 20 | >100 |
These findings suggest that this compound may serve as a lead compound for the development of novel anticancer therapies.
Case Studies
A case study conducted on animal models demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The treatment group exhibited a tumor volume reduction of approximately 60% compared to controls after four weeks of treatment. Histological analysis confirmed increased apoptosis in tumor tissues treated with the compound.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing [(1-phenylethyl)carbamoyl]methyl 4-methylbenzoate, and how can purity be optimized?
- Methodology : Synthesis typically involves coupling 4-methylbenzoic acid derivatives with (1-phenylethyl)amine via carbamate-forming reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). For example, analogous compounds (e.g., methyl 4-((4-aminophenyl)carbamoyl)benzoate) are synthesized via multi-step reactions involving esterification and carbamoylation .
- Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural integrity be validated for this compound?
- Analytical Techniques :
- NMR : Compare / NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, methyl 4-(benzoylcarbamoylamino)benzoate shows aromatic proton signals at δ 7.8–8.2 ppm and carbamate carbonyl signals at ~165 ppm .
- X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths and angles, as demonstrated in small-molecule crystallography workflows .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation : Although specific toxicity data are limited, structurally related carbamates (e.g., methyl 4-[({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate) may exhibit acute toxicity (Category 4 for oral/dermal exposure). Use PPE (gloves, goggles) and work in a fume hood. Follow protocols for similar compounds, including emergency eye flushing (15-minute water rinse) and skin decontamination .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of the carbamate group in this compound?
- Mechanistic Insights : The carbamate’s reactivity is modulated by the electron-withdrawing ester (4-methylbenzoate) and electron-donating 1-phenylethyl group. Computational studies (DFT, Gaussian 09) can map charge distribution and predict nucleophilic attack sites. For example, methyl 4-((furan-2-ylmethyl)carbamoyl)benzoate shows altered reactivity due to heterocyclic substituents .
- Experimental Validation : Perform kinetic studies under varying pH conditions to assess hydrolysis rates, referencing methods used for tert-butyl carbamates .
Q. What strategies resolve contradictions in biological activity data across similar carbamates?
- Case Study : Methyl 4-(benzoylcarbamoylamino)benzoate exhibits inconsistent IC values in kinase assays due to assay conditions (e.g., ATP concentration, buffer pH). Standardize protocols using reference compounds (e.g., staurosporine controls) and validate via dose-response curves .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, incubation time) affecting activity .
Q. How can computational models predict this compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like cyclooxygenase-2 (COX-2), referencing methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate’s interaction with similar targets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes, as applied to neuroprotective carbamates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : For the 1-phenylethyl group, use chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipase-mediated hydrolysis). Compare with tert-butyl (4-chlorophenethyl)carbamate’s scalable asymmetric synthesis .
- Process Optimization : Monitor reaction progress via in-line FTIR to detect intermediates and minimize racemization .
Key Research Gaps
- Toxicological Profiling : No comprehensive data exist for this compound. Use zebrafish embryo models (OECD TG 236) to assess acute toxicity, referencing 4-(bromomethyl)benzaldehyde protocols .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH cofactor) to evaluate oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
